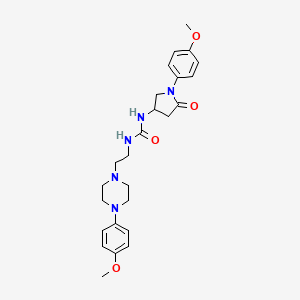

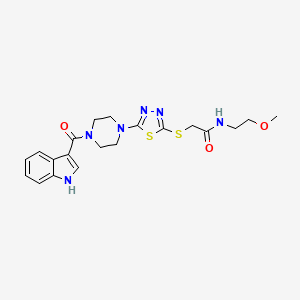

![molecular formula C12H19N3O B2819100 3-氨基-N-[3-(二甲胺基)丙基]苯甲酰胺 CAS No. 466694-64-4](/img/structure/B2819100.png)

3-氨基-N-[3-(二甲胺基)丙基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-Amino-N-[3-(dimethylamino)propyl]benzamide” is a compound that is used in the preparation of some surfactants, such as cocamidopropyl betaine, which is an ingredient in many personal care products including soaps, shampoos, and cosmetics . It is also used in the radical copolymerizations with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene .

Synthesis Analysis

The synthesis of “3-Amino-N-[3-(dimethylamino)propyl]benzamide” is commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile. A subsequent hydrogenation step yields the compound .Molecular Structure Analysis

The molecular structure of “3-Amino-N-[3-(dimethylamino)propyl]benzamide” is complex and involves various chemical bonds and interactions. The differences in the behavior of systems involving amine monomers are related to the ability of the compound to form assemblies with different reactivity due to the hydrogen bonding .Chemical Reactions Analysis

The compound is involved in the radical copolymerizations with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene . The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .Physical And Chemical Properties Analysis

The compound has a fishy, ammoniacal odor and appears as a colorless liquid . It has a density of 812 mg/mL at 25 °C and a boiling point of 132.1 °C .科学研究应用

合成和生物活性

- 已合成苯甲酰胺衍生物并评估了其抗炎和抗癌活性。例如,一项研究合成了四种衍生自 2-氨基噻唑和 2-氨基-2-噻唑啉的化合物并对其进行了测试,这些化合物与 3-或 4-(N,N-二甲氨基)苯甲酸的酰氯偶联。这些化合物表现出抗炎活性,并使用各种光谱技术进行了评估 (Lynch 等,2006)。

缓蚀

- 已研究苯并噻唑衍生物对酸性溶液中钢的缓蚀作用,结果表明此类化合物可以提供高缓蚀效率和稳定性。这表明在保护腐蚀环境中的材料方面具有潜在应用 (Hu 等,2016)。

抗惊厥特性

- 苯甲酰胺类似物的抗惊厥筛选显示出在预防癫痫发作方面具有显着的活性。这些发现有助于开发治疗癫痫和其他相关疾病的新型治疗剂 (Afolabi & Okolie,2013)。

VEGFR-2 抑制用于癌症治疗

- 氨基苯甲酰胺衍生物已被确定为血管内皮生长因子受体-2 (VEGFR-2) 的有效抑制剂,表明其通过抑制肿瘤生长和血管生成在癌症治疗中具有潜在用途 (Borzilleri 等,2006)。

分子对接和 DFT 计算

- 已合成并表征了源自磺胺甲恶唑和磺异恶唑的席夫碱,显示出对各种酶的抑制作用。分子对接和 DFT 计算提供了对其相互作用机制和作为酶抑制剂的潜力的见解 (Alyar 等,2019)。

作用机制

安全和危害

未来方向

The compound’s unique properties make it a valuable component in the preparation of certain surfactants and in the radical copolymerizations with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene . Future research may focus on optimizing these processes and exploring new applications for this versatile compound.

属性

IUPAC Name |

3-amino-N-[3-(dimethylamino)propyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O/c1-15(2)8-4-7-14-12(16)10-5-3-6-11(13)9-10/h3,5-6,9H,4,7-8,13H2,1-2H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXBMROQQUFZCEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNC(=O)C1=CC(=CC=C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

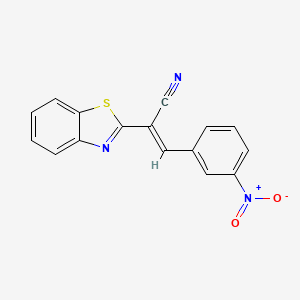

![N-[cyano(2,4-dimethoxyphenyl)methyl]-3-(1H-pyrrol-1-yl)butanamide](/img/structure/B2819018.png)

![Methyl 2-[6-(3-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2819021.png)

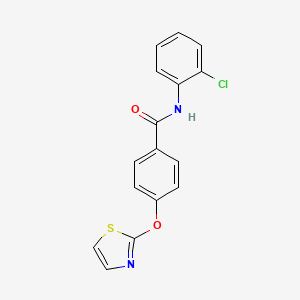

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-hydroxyphenyl)acetonitrile](/img/structure/B2819022.png)

![N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2819029.png)

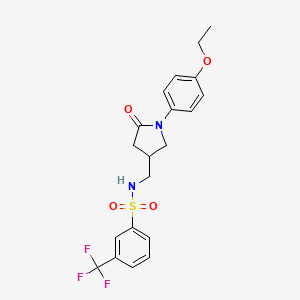

![1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methanesulfonamide](/img/structure/B2819037.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B2819040.png)